beta-Eleostearic acid

Description

beta-Eleostearic acid is a natural product found in Punica granatum and Pleurocybella porrigens with data available.

Structure

3D Structure

Properties

IUPAC Name |

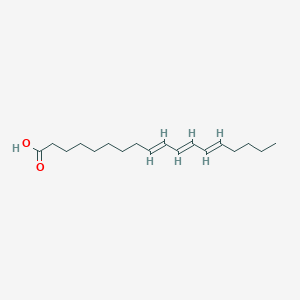

(9E,11E,13E)-octadeca-9,11,13-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-10H,2-4,11-17H2,1H3,(H,19,20)/b6-5+,8-7+,10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUXYLFPMQMFGPL-SUTYWZMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CC=CC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/C=C/C=C/CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901016803 | |

| Record name | Beta-Eleostearic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

544-73-0, 13296-76-9 | |

| Record name | β-Eleostearic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=544-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Eleostearic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eleostearic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013296769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 544-73-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281244 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Beta-Eleostearic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (9E,11E,13E)-9,11,13-octadecatrienoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-ELEOSTEARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA17B88161 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to β-Eleostearic Acid: From Chemical Structure to Therapeutic Potential

This guide provides a comprehensive technical overview of β-eleostearic acid, a conjugated fatty acid with significant potential in research and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the core chemical properties, analytical methodologies, and biological activities of this compelling molecule.

Introduction: The Significance of Conjugated Fatty Acids

Conjugated fatty acids (CFAs) are a class of polyunsaturated fatty acids (PUFAs) characterized by the presence of conjugated double bonds. This structural feature imparts unique chemical and biological properties that distinguish them from their non-conjugated counterparts. β-eleostearic acid, a naturally occurring CFA found in sources like tung oil, has garnered considerable attention for its potent biological effects, particularly its anti-cancer and pro-apoptotic activities.[1][2] Understanding the intricacies of its structure, properties, and mechanisms of action is paramount for harnessing its therapeutic potential.

Chemical Structure and Physicochemical Properties

A thorough understanding of the chemical identity and physical characteristics of β-eleostearic acid is fundamental for its effective study and application.

Chemical Identity

-

IUPAC Name: (9E,11E,13E)-octadeca-9,11,13-trienoic acid[3][4]

-

Synonyms: β-ESA, 9-trans,11-trans,13-trans-Octadecatrienoic acid[3][4]

-

CAS Number: 544-73-0

-

Molecular Formula: C₁₈H₃₀O₂[3]

-

Molecular Weight: 278.43 g/mol [3]

The defining feature of β-eleostearic acid is its 18-carbon chain with three conjugated double bonds in the trans configuration at the 9th, 11th, and 13th carbon positions. This all-trans arrangement distinguishes it from its more common isomer, α-eleostearic acid ((9Z,11E,13E)-octadeca-9,11,13-trienoic acid).[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of β-eleostearic acid is presented in the table below.

| Property | Value | Reference(s) |

| Melting Point | 71.5 °C | [3][5] |

| Boiling Point | 148-150 °C at 0.01 Torr | |

| Solubility | ||

| DMF | 30 mg/mL | |

| DMSO | 10 mg/mL | |

| Ethanol | 20 mg/mL | |

| UV λmax | 258, 268, 279 nm |

The conjugated triene system is responsible for the characteristic UV absorbance of β-eleostearic acid, a property that is instrumental in its detection and quantification.[6]

Extraction, Purification, and Handling

The isolation of high-purity β-eleostearic acid from natural sources is a critical first step for any research endeavor. This section provides a detailed protocol for its extraction from tung oil, a rich natural source.

Extraction and Purification from Tung Oil

The following protocol is based on the principle of saponification of triglycerides followed by acidification and crystallization of the free fatty acids.[7][8][9]

Experimental Protocol: Extraction and Purification of β-Eleostearic Acid

-

Saponification:

-

In a round-bottom flask, dissolve 100 g of tung oil in 500 mL of 95% ethanol.

-

Add a solution of 50 g of potassium hydroxide (KOH) in 100 mL of distilled water.

-

Reflux the mixture with constant stirring for 1 hour. The completion of saponification is indicated by a clear solution.

-

-

Acidification:

-

After cooling the reaction mixture to room temperature, pour it into a separatory funnel containing 500 mL of distilled water.

-

Acidify the solution to a pH of approximately 1-2 by the slow addition of 6 M hydrochloric acid (HCl) with gentle swirling. This will precipitate the free fatty acids.

-

-

Extraction:

-

Extract the fatty acids from the aqueous phase three times with 200 mL portions of petroleum ether.

-

Combine the organic extracts and wash them with distilled water until the washings are neutral to litmus paper.

-

-

Drying and Solvent Removal:

-

Dry the petroleum ether extract over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Crystallization:

-

Dissolve the resulting fatty acid mixture in a minimal amount of 95% ethanol at 40-50 °C.

-

Cool the solution to -20 °C and allow it to stand for several hours to facilitate the crystallization of β-eleostearic acid.[10]

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

-

Recrystallize the product from ethanol to achieve higher purity.

-

Caption: Workflow for the extraction and purification of β-eleostearic acid.

Safe Handling and Storage

β-Eleostearic acid, being an unsaturated fatty acid, is susceptible to oxidation.[11] Proper handling and storage are crucial to maintain its integrity.

-

Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses). Avoid inhalation of dust or aerosols.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at -20°C or below.[12] Protect from light and heat to prevent isomerization and oxidation.

Analytical Characterization

Accurate and reliable analytical methods are essential for the identification and quantification of β-eleostearic acid. This section details the key spectroscopic and chromatographic techniques employed.

Spectroscopic Analysis

The conjugated triene system of β-eleostearic acid results in a characteristic UV absorption spectrum with maxima at approximately 258, 268, and 279 nm. This property is highly useful for its detection and for monitoring its purity.

The IR spectrum of β-eleostearic acid displays characteristic absorption bands corresponding to its functional groups. Key peaks include:

-

~3000 cm⁻¹ (broad): O-H stretching of the carboxylic acid.

-

~2925 and 2855 cm⁻¹: C-H stretching of the alkyl chain.

-

~1710 cm⁻¹: C=O stretching of the carboxylic acid.

-

~995 cm⁻¹: C-H out-of-plane bending of the trans double bonds.

NMR spectroscopy provides detailed structural information about β-eleostearic acid.

¹H NMR (in CDCl₃): [13]

-

δ 6.10 (2H, m): Protons at C11 and C12.

-

δ 6.04 (2H, m): Protons at C10 and C13.

-

δ 5.66 (2H, m): Protons at C9 and C14.

-

δ 2.35 (2H, t): Methylene protons alpha to the carboxyl group.

-

δ 0.90 (3H, t): Terminal methyl protons.

¹³C NMR (in CDCl₃): The olefinic carbons of the conjugated system resonate in the region of δ 125-135 ppm. The carboxyl carbon appears around δ 180 ppm.

Chromatographic Analysis

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful techniques for the separation and quantification of β-eleostearic acid.

For GC analysis, β-eleostearic acid must first be converted to its more volatile fatty acid methyl ester (FAME).

Experimental Protocol: Preparation of β-Eleostearic Acid Methyl Ester (β-ESAME)

-

To 10 mg of β-eleostearic acid in a screw-capped test tube, add 2 mL of a 2% (v/v) solution of sulfuric acid in methanol.[14][15]

-

Seal the tube and heat at 60°C for 1 hour.

-

After cooling, add 1 mL of water and 2 mL of hexane.

-

Vortex the mixture thoroughly and centrifuge to separate the phases.

-

Carefully transfer the upper hexane layer containing the β-ESAME to a clean vial for GC analysis.

Experimental Protocol: GC-FID Quantification of β-ESAME

-

Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).

-

Column: A polar capillary column such as a DB-WAX or a similar polyethylene glycol (PEG) column (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.

-

Carrier Gas: Helium or hydrogen.

-

Injector and Detector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 1 min.

-

Ramp to 200°C at 10°C/min.

-

Ramp to 240°C at 5°C/min, hold for 10 min.

-

-

Internal Standard: Methyl heptadecanoate (C17:0) can be used for quantification.[16]

-

Quantification: The concentration of β-ESAME is determined by comparing its peak area to that of the internal standard.

Caption: Workflow for the GC analysis of β-eleostearic acid.

HPLC is particularly useful for the analysis of underivatized fatty acids and for the separation of geometric isomers.[17][18]

Experimental Protocol: HPLC Analysis of β-Eleostearic Acid

-

Instrumentation: HPLC system with a UV or photodiode array (PDA) detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[19]

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically employed.[19]

-

Detection: UV detection at 270 nm, corresponding to the absorbance maximum of the conjugated triene system.

-

Quantification: An external standard calibration curve can be constructed using a purified β-eleostearic acid standard.

Biological Activity and Therapeutic Potential

β-Eleostearic acid has demonstrated significant biological activities, with its anti-cancer properties being the most extensively studied.

Anti-Cancer and Pro-Apoptotic Effects

β-Eleostearic acid has been shown to induce apoptosis (programmed cell death) in various cancer cell lines.[20] The proposed mechanism involves the modulation of key apoptotic regulatory proteins. Specifically, it has been reported to down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax.[20] This shift in the Bax/Bcl-2 ratio is a critical event that triggers the mitochondrial pathway of apoptosis.

Caption: Proposed mechanism of β-eleostearic acid-induced apoptosis.

In Vitro Assessment of Cytotoxicity

The cytotoxic effects of β-eleostearic acid on cancer cells can be evaluated using various in vitro assays. The MTT assay is a common colorimetric method to assess cell viability.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of β-eleostearic acid (dissolved in a suitable solvent like DMSO, with a final DMSO concentration typically below 0.1%) for 24, 48, or 72 hours. Include a vehicle control (DMSO only).

-

MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[21][22][23]

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[21][22][23]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

In Vitro Assessment of Apoptosis

The Annexin V assay is a widely used method to detect early-stage apoptosis by flow cytometry.

Experimental Protocol: Annexin V Apoptosis Assay

-

Cell Treatment: Treat cells with β-eleostearic acid as described for the MTT assay.

-

Cell Harvesting: After treatment, harvest both adherent and floating cells.

-

Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[2][24][25]

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[2][24][25]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Annexin V-positive/PI-negative cells: Early apoptotic cells.

-

Annexin V-positive/PI-positive cells: Late apoptotic or necrotic cells.

-

Conclusion and Future Directions

β-Eleostearic acid is a promising natural compound with well-defined chemical properties and potent biological activities. Its ability to induce apoptosis in cancer cells makes it a compelling candidate for further investigation in drug development. The methodologies outlined in this guide provide a robust framework for researchers to extract, analyze, and evaluate the therapeutic potential of this fascinating molecule. Future research should focus on in vivo efficacy studies, elucidation of its detailed molecular targets, and the development of novel delivery systems to enhance its bioavailability and therapeutic index.

References

-

Adluri, R. S., et al. (2010). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Molecules, 15(9), 5888–5921. [Link]

-

Camacho-Rodríguez, J., et al. (2018). Influence of storage conditions on the fatty acid content loss in function of time, temperature, and light. Aquaculture, 495, 84-93. [Link]

-

Metherel, A. H., & Stark, K. D. (2016). The stability of blood fatty acids during storage and potential mechanisms of degradation: A review. Prostaglandins, Leukotrienes and Essential Fatty Acids, 104, 33–43. [Link]

-

OpenStax. (2013). 2.3 Biological Molecules. In Concepts of Biology. OpenStax. [Link]

-

Murawski, A. (2017). α-Eleostearic acid extraction by saponification of tung oil and its subsequent polymerization [Master's thesis, Georgia Southern University]. Digital Commons@Georgia Southern. [Link]

-

Schlumpf, T., et al. (2018). A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry. Metabolites, 8(4), 69. [Link]

-

de Oliveira, M. A. L., et al. (2016). gc-fid methodology validation for the fatty esters content determination in biodiesel with hexadecyl acetate as the internal standard. Química Nova, 39(8), 998-1004. [Link]

- O’Brien, R. D. (2008).

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

-

Grokipedia. (2026). Eleostearic acid. [Link]

-

Ichihara, K., & Fukubayashi, Y. (2010). Preparation of fatty acid methyl esters for gas-liquid chromatography. Journal of lipid research, 51(3), 635–640. [Link]

-

iGEM. (n.d.). Protocol for Fatty Acid Analysis (Gas Chromatography-Flame Ionization Detector (GC-FID)). [Link]

-

3H Biomedical. (n.d.). MTT Cell Viability & Proliferation Assay. [Link]

-

Wikipedia. (2025). β-Eleostearic acid. [Link]

-

Thiyagarajan, V., & Sivalingam, M. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(16), e2993. [Link]

-

Christie, W. W. (2012). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. In Lipid Analysis (pp. 205-231). Woodhead Publishing. [Link]

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

-

Sehat, N., et al. (1998). Silver-ion high-performance liquid chromatographic separation and identification of conjugated linoleic acid isomers. Lipids, 33(2), 217–221. [Link]

-

Murawski, A. (2017). α-Eleostearic Acid Extraction by Saponification of Tung Oil and Its Subsequent Polymerization. [Link]

-

Chondrex, Inc. (n.d.). MTT Cell Proliferation and Viability Assay Kit. [Link]

-

G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. [Link]

-

Christie, W. W. (2007). A Practical Guide to the Analysis of Conjugated Linoleic Acid (CLA). Lipid Technology, 19(3), 64-67. [Link]

-

Wikipedia. (2023). Eleostearic acid. [Link]

-

Gaullier, J. M., et al. (2004). Safety profile of conjugated linoleic acid in a 12-month trial in obese humans. Food and Chemical Toxicology, 42(10), 1703–1709. [Link]

-

Carrapiso, A. I., & García, C. (2000). Preparation of fatty acid methyl esters for gas-chromatographic analysis of marine lipids: insight studies. Journal of chromatography. A, 897(1-2), 239–246. [Link]

-

Destaillats, F., et al. (2000). A new internal standard for HPLC assay of conjugated linoleic acid in animal tissues and milk. Journal of the American Oil Chemists' Society, 77(11), 1219–1222. [Link]

-

Cao, Y., et al. (2006). Identification and Characterization of Conjugated Linolenic Acid Isomers by Ag + -HPLC and NMR. Journal of the American Oil Chemists' Society, 83(11), 947-953. [Link]

-

Lee, J. H., et al. (2021). Isolation and Identification of Non-Conjugated Linoleic Acid from Processed Panax ginseng Using LC-MS/MS and 1 H-NMR. Molecules, 26(21), 6667. [Link]

-

Johnson, W., et al. (2018). Safety Assessment of Fatty Acids & Fatty Acid Salts as Used in Cosmetics. International Journal of Toxicology, 37(1_suppl), 5S-32S. [Link]

-

Luddy, F. E., et al. (1960). Rapid preparation of fatty acid methyl esters. Journal of the American Oil Chemists' Society, 37(9), 447-451. [Link]

-

Kusch, P., & Knupp, G. (2022). Comparison of Methods for the Preparation of Fatty Acid Methyl Esters for the Analysis of Omega‐3 Rich Oils by Gas Chromatography. European Journal of Lipid Science and Technology, 124(10), 2200057. [Link]

-

Wikipedia. (2025). β-Eleostearic acid. [Link]

-

Norwegian Scientific Committee for Food and Environment (VKM). (2018). Risk Assessment of "Other Substances" – Conjugated Linoleic Acids. [Link]

-

Chen, J., et al. (2020). Mass Transfer Modeling of α‐Eleostearic Acid from Tung Oil Concentration by Low‐Temperature Crystallization. Journal of the American Oil Chemists' Society, 97(7), 747-756. [Link]

-

Liu, Y., et al. (2020). The chemical structure of fatty acids in tung oil. Industrial Crops and Products, 154, 112674. [Link]

-

Wikidata. (n.d.). β-eleostearic acid (Q2823242). [Link]

-

Magritek. (2018). Characterizing fatty acids with advanced multinuclear NMR methods. [Link]

-

Georgia Southern University. (2017). α-Eleostearic Acid Extraction by Saponification of Tung Oil and Its Subsequent Polymerization. [Link]

-

EFSA Panel on Dietetic Products, Nutrition and Allergies (NDA). (2010). Scientific Opinion on the safety of "conjugated linoleic acid (CLA)-rich oil" (Clarinol®) as a food ingredient. EFSA Journal, 8(6), 1648. [Link]

-

El Alaoui, M., et al. (2017). Re-characterization of three conjugated linolenic acid isomers by GC-MS and NMR. OCL, 24(5), D505. [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

Sources

- 1. Effect of storage temperature and time on the fatty acids and nutritional quality of the commercial mussel (Mytilus galloprovincialis) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. agilent.com [agilent.com]

- 4. β-eleostearic acid - Wikidata [wikidata.org]

- 5. β-Eleostearic acid - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. α-Eleostearic acid extraction by saponification of tung oil and its subsequent polymerization [morressier.com]

- 8. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]

- 9. bfr.bund.de [bfr.bund.de]

- 10. researchgate.net [researchgate.net]

- 11. diverdi.colostate.edu [diverdi.colostate.edu]

- 12. The stability of blood fatty acids during storage and potential mechanisms of degradation: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. static.igem.org [static.igem.org]

- 16. scielo.br [scielo.br]

- 17. aocs.org [aocs.org]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 22. broadpharm.com [broadpharm.com]

- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

β-Eleostearic Acid: A Guide to Natural Sources, Strategic Extraction, and Purification

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

β-Eleostearic acid, an all-trans conjugated linolenic acid ((9E,11E,13E)-octadecatrienoic acid), is a molecule of significant interest for its potent biological activities, including the induction of apoptosis in various cancer cell lines.[1][2] Unlike its more abundant cis-isomer, α-eleostearic acid, the direct isolation of β-eleostearic acid from natural sources is not feasible. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the primary botanical precursors, robust methodologies for extraction and isomerization, and rigorous analytical techniques for purification and characterization. We will explore the causality behind protocol choices, from environmentally benign supercritical fluid extraction of precursor oils to the critical isomerization step required to yield the desired all-trans configuration.

Introduction: The Therapeutic Potential of a Conjugated Fatty Acid

Eleostearic acid is a conjugated linolenic acid (CLnA) characterized by three conjugated double bonds.[3] It exists primarily in two geometric forms: the naturally predominant α-eleostearic acid ((9Z,11E,13E)-octadeca-9,11,13-trienoic acid) and the all-trans β-eleostearic acid ((9E,11E,13E)-octadeca-9,11,13-trienoic acid).[4][5] While both isomers exhibit biological activity, β-eleostearic acid has been specifically shown to reduce the growth of colon cancer cells, induce DNA fragmentation, and trigger apoptosis in bladder cancer cells through pathways involving reactive oxygen species (ROS).[1] This distinct bioactivity underscores the importance of developing reliable methods to obtain high-purity β-eleostearic acid for preclinical and clinical research.

The primary challenge lies in the fact that nature synthesizes the α-isomer. Therefore, a successful procurement strategy is a multi-stage process:

-

Extraction of oil rich in α-eleostearic acid triglycerides from botanical sources.

-

Liberation of the free fatty acid from its glycerol backbone.

-

Stereochemical isomerization of the α-isomer to the desired β-isomer.

-

Purification of the final β-eleostearic acid product.

This guide will provide detailed, field-proven methodologies for each of these critical stages.

Precursor Selection: Identifying Rich Botanical Sources of α-Eleostearic Acid

The successful isolation of β-eleostearic acid begins with the selection of a starting material with the highest possible concentration of its α-isomer precursor. The two most commercially viable and potent sources are Tung tree seeds and Bitter Gourd seeds.[3][4]

| Plant Source | Scientific Name | α-Eleostearic Acid Content (% of total fatty acids) | Key Characteristics |

| Tung Oil | Vernicia fordii | ~82%[3][6] | Highest known concentration. Traditionally used as a drying oil in industrial applications.[3] |

| Bitter Gourd Seed Oil | Momordica charantia | ~60%[4][7] | Also a significant source; the plant is widely studied for various medicinal properties.[7] |

| Pomegranate Seed Oil | Punica granatum | Lower Concentrations | Primarily contains punicic acid, another CLnA isomer, not α-eleostearic acid.[3] |

For the purposes of maximizing yield and efficiency, Tung oil is the superior starting material due to its exceptionally high concentration of the target precursor.

A Multi-Stage Workflow for Extraction, Isomerization, and Purification

The journey from raw seed to purified β-eleostearic acid is a sequential process. Each step is designed to isolate and then chemically modify the molecule of interest while removing impurities.

Caption: Overall workflow from botanical source to purified β-eleostearic acid.

Stage 1: Crude Oil Extraction from Plant Matrix

The initial goal is to efficiently extract the triglyceride oil from the seed matrix. While traditional solvent extraction is effective, Supercritical Fluid Extraction (SFE) with CO2 offers significant advantages for research and pharmaceutical applications.

Causality: Why Choose Supercritical CO2 (SC-CO2) Extraction?

-

Thermal Stability: SC-CO2 extraction operates at low temperatures (e.g., 40-60°C), preventing the thermal degradation of the highly unsaturated eleostearic acid.[8]

-

Solvent-Free Product: The final oil is free from residual organic solvents (like hexane), which is critical for biological and pharmaceutical applications.

-

Tunable Selectivity: By precisely controlling pressure and temperature, the solubility of different lipid classes can be modulated, allowing for the potential to fractionate and remove less desirable components during the primary extraction.[8][9][10]

-

Inert Atmosphere: CO2 is non-flammable and non-toxic, and its use displaces oxygen, protecting the fatty acids from oxidation during extraction.[8][11]

Protocol 1: Supercritical CO2 (SC-CO2) Extraction

-

Preparation: Grind the dried seeds (e.g., Tung seeds) to a particle size of 0.5-1.0 mm to maximize surface area for extraction.

-

Loading: Pack the ground material into the high-pressure extraction vessel.

-

Parameter Setting:

-

Set the extraction vessel temperature to 55°C.

-

Set the extraction pressure to 30 MPa.

-

Set the CO2 flow rate according to the system specifications.

-

Self-Validation: These parameters are a robust starting point based on established protocols for oil extraction from seeds.[11] Optimal conditions may require slight adjustments based on the specific equipment and seed batch.

-

-

Separation: Set the separator conditions to facilitate the precipitation of the oil from the supercritical fluid. A two-stage separation can be effective:

-

Separator 1: 14 MPa at 45°C.

-

Separator 2: 6 MPa at 40°C.[11]

-

-

Extraction Run: Perform the extraction for 2-3 hours, collecting the extracted oil from the separators.

-

Collection: The collected fraction is the crude Tung oil, rich in α-eleostearic acid triglycerides.

Stage 2: Liberation and Isomerization of Eleostearic Acid

With the crude oil obtained, the next steps involve chemically processing the molecules.

Protocol 2: Saponification and Acidification

This protocol cleaves the fatty acids from the glycerol backbone.[6][12]

-

Saponification:

-

In a round-bottom flask, dissolve the extracted Tung oil in ethanol (e.g., 100 g of oil in 500 mL of 95% ethanol).

-

Add a stoichiometric excess of potassium hydroxide (KOH) (e.g., 25 g) dissolved in a small amount of water.

-

Reflux the mixture with stirring for 1-2 hours.

-

Self-Validation: The reaction is complete when the solution becomes clear and homogenous, with no visible oil droplets, indicating the formation of water/ethanol-soluble potassium salts (soaps).

-

-

Acidification:

-

After cooling the reaction mixture to room temperature, transfer it to a separatory funnel.

-

Slowly add 6M hydrochloric acid (HCl) with swirling until the pH of the solution is ~1-2 (verify with pH paper). This protonates the fatty acid salts, converting them to free fatty acids (FFAs), which are insoluble in water.

-

Self-Validation: A milky white precipitate of FFAs will form.

-

-

Extraction of FFAs:

-

Extract the acidified mixture three times with an equal volume of n-hexane or diethyl ether.

-

Combine the organic layers, wash with distilled water until the washings are neutral, and then dry the organic layer over anhydrous sodium sulfate.

-

-

Solvent Removal: Remove the solvent using a rotary evaporator to yield a mixture of free fatty acids, predominantly α-eleostearic acid.

Protocol 3: Iodine-Catalyzed Isomerization to β-Eleostearic Acid

This is the most critical step. The cis double bond at position 9 in the α-isomer is energetically less stable than the trans configuration. Catalysts like iodine facilitate the rotation and isomerization to the all-trans β-form.[13]

-

Preparation: Dissolve the FFA mixture from Protocol 2 in a suitable solvent like hexane in a flask.

-

Catalyst Addition: Add a catalytic amount of iodine (I2) to the solution (e.g., 0.1% w/w relative to the fatty acids).

-

Isomerization Reaction: Stir the solution at room temperature while exposing it to a light source (e.g., a standard laboratory lamp or indirect sunlight) for several hours.

-

Self-Validation: The progress of the isomerization can be monitored by taking small aliquots and analyzing them via HPLC or UV-Vis spectrophotometry. The λmax for the β-isomer is slightly different from the α-isomer, and HPLC will show the emergence of a new peak corresponding to the β-isomer.[1]

-

-

Quenching: Once the reaction reaches equilibrium (or the desired conversion), quench the reaction by washing the solution with an aqueous solution of sodium thiosulfate to remove the iodine.

-

Recovery: Dry the organic layer and remove the solvent under reduced pressure. The resulting product is an isomeric mixture enriched in β-eleostearic acid.

Stage 3: Purification of β-Eleostearic Acid

The final step is to isolate the β-eleostearic acid from the remaining α-isomer and any other saturated or monounsaturated fatty acids.

Protocol 4: Low-Temperature Crystallization

This technique leverages the differences in melting points and solubilities of the different fatty acids at low temperatures. The more linear, all-trans β-isomer is typically less soluble and has a higher melting point than the kinked cis-containing α-isomer.

-

Dissolution: Dissolve the enriched FFA mixture in a minimal amount of a suitable organic solvent, such as acetone or methanol.[14]

-

Crystallization: Cool the solution to a low temperature (e.g., -20°C to -45°C) and hold for 12-24 hours.[14]

-

Self-Validation: β-eleostearic acid will preferentially crystallize out of the solution. The exact temperature is a critical parameter that may require optimization to balance purity and yield.

-

-

Isolation: Quickly filter the cold suspension using a pre-chilled Buchner funnel to collect the crystalline β-eleostearic acid.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals under a vacuum to remove all residual solvent.

Caption: Logical flow of purification by low-temperature crystallization.

Analytical Characterization and Quality Control

Rigorous analysis is essential to confirm the identity, purity, and isomeric configuration of the final product. A multi-technique approach is recommended.

| Technique | Principle | Application for β-Eleostearic Acid |

| HPLC | Differential partitioning between mobile and stationary phases. | Gold Standard for Isomer Separation. Reversed-phase HPLC can effectively separate the geometric α- and β-isomers, which is often difficult by GC alone.[15] This is crucial for determining isomeric purity. |

| GC-MS | Separation by boiling point and fragmentation pattern analysis. | Overall Fatty Acid Profile. After conversion to fatty acid methyl esters (FAMEs), GC-MS can identify and quantify all fatty acids in the sample, confirming the removal of saturated and other unsaturated fatty acids.[12][13] |

| NMR | Nuclear spin in a magnetic field. | Definitive Structure Elucidation. ¹H and ¹³C NMR spectroscopy provides unambiguous structural information, confirming the all-trans configuration of the conjugated double bonds.[13] |

| UV-Vis | Absorbance of UV light by conjugated systems. | Rapid Quantification. The conjugated triene system of eleostearic acid has a characteristic UV absorbance profile (λmax ~270 nm), allowing for rapid and simple quantification.[1][16] |

Conclusion

The production of high-purity β-eleostearic acid is a well-defined, albeit multi-step, process that is highly achievable in a standard laboratory setting. The strategy hinges on selecting a precursor-rich source like Tung oil, employing clean extraction technologies like SC-CO2, and executing a controlled chemical isomerization followed by purification via crystallization. For researchers in drug discovery, mastering this process provides access to a promising bioactive compound for further investigation into its anticancer and other therapeutic properties. Future research should focus on optimizing isomerization catalysts for higher efficiency and selectivity, and developing scalable chromatographic methods for pharmaceutical-grade purification.

References

- Supercritical carbon dioxide extraction of CLA-ethyl ester.Hep Journals.

- Supercritical carbon dioxide extraction of CLA-ethyl ester.

- Eleostearic acid.Grokipedia.

- Short communication: concentration of conjugated linoleic acid from milk fat with a continuous supercritical fluid processing system.PubMed.

- β-Eleostearic Acid.Cayman Chemical.

- α-Eleostearic Acid Extraction by Saponification of Tung Oil and Its Subsequent Polymeriz

- Re-characterization of three conjugated linolenic acid isomers by GC-MS and NMR.Source not specified.

- PHASE EQUILIBRIA OF OLEIC, PALMITIC, STEARIC, LINOLEIC AND LINOLENIC ACIDS IN SUPERCRITICAL CO2.SciELO.

- α-Eleostearic acid extraction by saponification of tung oil and its subsequent polymeriz

- β-Eleostearic acid | CAS#:506-23-0.Chemsrc.

- β-Eleostearic acid | Apoptosis Inducer.MedchemExpress.com.

- Tung Oil-Based Production of High 3-Hydroxyhexano

- α-Eleostearic acid.Wikipedia.

- Bitter Gourd and Pomegranate Seed Oils as Sources of Α-Eleostearic and Punicic Acids.Juniper Publishers.

- α-Eleostearic Acid Extraction by Saponification of Tung Oil and Its Subsequent Polymeriz

- Fatty Acid Analysis by HPLC.Nacalai Tesque.

- [Supercritical CO2 extraction of fatty oils from bee pollen and its GC-MS analysis].PubMed.

- β-Eleostearic acid.Wikipedia.

- Essential Components from Plant Source Oils: A Review on Extraction, Detection, Identification, and Quantific

- Eleostearic Acid Inhibits Breast Cancer Proliferation by Means of an Oxid

- Spectrophotometric Determination of Alpha-Eleostearic Acid in Freshly Extracted Tung Oil...

- Method for extracting and producing alpha-eleostearic acid, its salt and ester

- In Vivo Studies of the Biosynthesis of [alpha]-Eleostearic Acid in the Seed of Momordica charantia L.PubMed.

- In Vivo Studies of the Biosynthesis of [alpha]-Eleostearic Acid in the Seed of Momordica charantia L.PMC - NIH.

- Eleostearic Acid inhibits breast cancer proliferation by means of an oxid

- Comparative Expression of Diacylglycerol Acyltransferases for Enhanced Accumulation of Punicic Acid-Enriched Triacylglycerols in Yarrowia lipolytica.MDPI.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. grokipedia.com [grokipedia.com]

- 4. α-Eleostearic acid - Wikipedia [en.wikipedia.org]

- 5. β-Eleostearic acid - Wikipedia [en.wikipedia.org]

- 6. α-Eleostearic acid extraction by saponification of tung oil and its subsequent polymerization [morressier.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Supercritical carbon dioxide extraction of CLA-ethyl ester [journal.hep.com.cn]

- 9. Short communication: concentration of conjugated linoleic acid from milk fat with a continuous supercritical fluid processing system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. [Supercritical CO2 extraction of fatty oils from bee pollen and its GC-MS analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. "α-Eleostearic Acid Extraction by Saponification of Tung Oil and Its Su" by Amanda Murawski [digitalcommons.georgiasouthern.edu]

- 13. researchgate.net [researchgate.net]

- 14. CN101429113B - Method for extracting and producing alpha-eleostearic acid, its salt and ester from balsam pear - Google Patents [patents.google.com]

- 15. hplc.eu [hplc.eu]

- 16. pubs.acs.org [pubs.acs.org]

Discovery and history of β-Eleostearic acid

An In-Depth Technical Guide to the Discovery and History of β-Eleostearic Acid for Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive exploration of β-eleostearic acid, a conjugated linolenic acid with significant, yet often overlooked, potential in various scientific domains. As a Senior Application Scientist, my objective is to present not just a historical account but a cohesive narrative that intertwines the discovery, structural elucidation, and evolving understanding of this molecule's biological significance. This guide is designed for the discerning scientific professional, offering not only foundational knowledge but also actionable, field-proven insights and detailed methodologies. We will journey from the early days of natural product chemistry to the sophisticated analytical techniques of today, culminating in an examination of the therapeutic promise that β-eleostearic acid holds.

The Dawn of Discovery: Unraveling the Secrets of Tung Oil

The story of β-eleostearic acid is intrinsically linked to the historical and economic importance of tung oil, derived from the seeds of the tung tree (Vernicia fordii). For centuries, tung oil has been prized in China for its remarkable drying and waterproofing properties.[1] These characteristics are primarily due to its high content of a unique fatty acid that readily polymerizes upon exposure to air.[1]

The formal scientific investigation into the components of tung oil began in the early 20th century. Initial studies focused on the predominant fatty acid, which was named eleostearic acid. It was soon discovered that this "eleostearic acid" was not a single compound but a mixture of geometric isomers. The more abundant, lower-melting isomer was designated as α-eleostearic acid, while the less common, higher-melting, and more stable isomer was named β-eleostearic acid.[1]

Early researchers, including Boeseken and Ravenswaay in 1925, were instrumental in characterizing these isomers. Their work, along with others from that era, laid the groundwork for understanding the unique conjugated double bond system that defines these molecules. The differentiation between the α and β forms was initially based on differences in their physical properties, such as melting points and crystallization behavior.

Table 1: Physicochemical Properties of α- and β-Eleostearic Acid

| Property | α-Eleostearic Acid | β-Eleostearic Acid |

| Systematic Name | (9Z,11E,13E)-octadeca-9,11,13-trienoic acid | (9E,11E,13E)-octadeca-9,11,13-trienoic acid |

| Molecular Formula | C₁₈H₃₀O₂ | C₁₈H₃₀O₂ |

| Molar Mass | 278.43 g/mol | 278.43 g/mol |

| Melting Point | 48-49 °C | 71.5 °C[2] |

| Appearance | Crystalline solid | Crystalline solid |

| Natural Abundance | High in tung oil and bitter gourd seed oil | Lower concentrations in tung oil |

Illuminating the Structure: A Journey Through Analytical Evolution

The precise determination of the structure of β-eleostearic acid, particularly the configuration of its three conjugated double bonds, was a significant challenge for early chemists. The journey from a basic understanding of its elemental composition to the definitive elucidation of its stereochemistry mirrors the evolution of analytical chemistry itself.

Early Spectroscopic Insights

In the mid-20th century, ultraviolet (UV) spectroscopy emerged as a powerful tool for studying conjugated systems. The conjugated triene system of eleostearic acid gives rise to a characteristic UV absorption spectrum with three distinct peaks. Crucially, the λmax (wavelength of maximum absorbance) values for the α and β isomers were found to be slightly different, providing the first spectroscopic method for their differentiation. β-Eleostearic acid, with its all-trans configuration, exhibits a slight bathochromic (red) shift in its absorption maxima compared to the α-isomer.[3]

-

β-Eleostearic Acid UV Absorption Maxima (λmax): 258, 268, and 279 nm[3]

This subtle difference, though seemingly minor, was a critical piece of evidence in confirming the distinct nature of the two isomers and hinted at the underlying differences in their geometric structures.

The Power of Modern Spectroscopy

The advent of Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) revolutionized the structural elucidation of complex organic molecules like β-eleostearic acid.

-

Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. For β-eleostearic acid, NMR is indispensable for confirming the positions and, most importantly, the trans configuration of the double bonds through the analysis of coupling constants and chemical shifts of the olefinic protons and carbons.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS allows for the separation of the methyl esters of the α and β isomers and provides their mass spectra. The fragmentation patterns in the mass spectrum can help confirm the fatty acid's identity and chain length.

Biological Activity and Therapeutic Potential: A Molecule of Interest for Drug Development

In recent years, conjugated linolenic acids, including β-eleostearic acid, have garnered significant attention for their potent biological activities, particularly in the context of cancer research. This has positioned them as intriguing lead compounds for drug development.

Induction of Apoptosis in Cancer Cells

A growing body of evidence demonstrates that β-eleostearic acid can selectively induce apoptosis , or programmed cell death, in various cancer cell lines. [3]This pro-apoptotic effect appears to be a hallmark of conjugated fatty acids and is a highly desirable characteristic for an anticancer agent.

The mechanism of apoptosis induction by β-eleostearic acid involves the modulation of key regulatory proteins in the apoptotic cascade. Specifically, it has been shown to:

-

Down-regulate the expression of Bcl-2: Bcl-2 is an anti-apoptotic protein that prevents cell death. By reducing its levels, β-eleostearic acid lowers the threshold for apoptosis induction. [3]* Up-regulate the expression of Bax: Bax is a pro-apoptotic protein that promotes cell death. Increased levels of Bax facilitate the release of cytochrome c from the mitochondria, a critical step in the intrinsic apoptotic pathway. [3] The shift in the Bax/Bcl-2 ratio in favor of apoptosis is a crucial event in the anticancer activity of β-eleostearic acid. [3]Furthermore, studies have indicated that eleostearic acids can induce cell cycle arrest, further inhibiting the proliferation of cancer cells. [4][5]

Experimental Protocols: A Practical Guide

To facilitate further research into β-eleostearic acid, this section provides detailed, field-proven methodologies for its extraction, purification, and analysis.

Extraction and Purification of β-Eleostearic Acid from Tung Oil

This protocol is based on the principle of saponification followed by low-temperature crystallization, a classic and effective method for isolating fatty acids.

Materials:

-

Raw tung oil

-

Ethanolic potassium hydroxide (KOH) solution (2 M)

-

Hydrochloric acid (HCl) (6 M)

-

Hexane

-

Anhydrous sodium sulfate

-

Ethanol (95%)

-

Dry ice or a low-temperature freezer (-20°C to -40°C)

Procedure:

-

Saponification:

-

In a round-bottom flask, add 100 g of raw tung oil.

-

Add 500 mL of 2 M ethanolic KOH.

-

Reflux the mixture with gentle stirring for 2 hours under a nitrogen atmosphere to prevent oxidation. The solution should become clear, indicating complete saponification.

-

-

Acidification and Extraction:

-

After cooling to room temperature, transfer the solution to a separatory funnel.

-

Slowly add 6 M HCl while stirring until the pH of the aqueous layer is approximately 1-2. This will protonate the fatty acid salts, causing the free fatty acids to separate.

-

Extract the fatty acids with three 200 mL portions of hexane.

-

Combine the hexane extracts and wash with distilled water until the washings are neutral.

-

Dry the hexane solution over anhydrous sodium sulfate and filter.

-

-

Solvent Removal:

-

Evaporate the hexane under reduced pressure using a rotary evaporator to obtain the crude fatty acid mixture.

-

-

Low-Temperature Crystallization:

-

Dissolve the crude fatty acid mixture in a minimal amount of warm 95% ethanol.

-

Slowly cool the solution to room temperature, then transfer it to a freezer at -20°C to -40°C.

-

Allow the solution to stand for 24-48 hours. β-Eleostearic acid, being more saturated and having a higher melting point, will preferentially crystallize out.

-

Quickly filter the cold solution through a pre-chilled Büchner funnel to collect the crystals.

-

Wash the crystals with a small amount of ice-cold ethanol.

-

Repeat the crystallization process for higher purity.

-

-

Drying and Storage:

-

Dry the purified β-eleostearic acid crystals under vacuum.

-

Store under a nitrogen or argon atmosphere at -20°C or lower to prevent degradation.

-

GC-MS Analysis of β-Eleostearic Acid Methyl Ester

Materials:

-

Purified β-eleostearic acid

-

Methanolic HCl (5%) or BF₃-methanol

-

Hexane

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., a polar cyano-column)

Procedure:

-

Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

To approximately 10 mg of the purified β-eleostearic acid, add 2 mL of 5% methanolic HCl.

-

Heat the mixture at 60°C for 1 hour in a sealed vial.

-

After cooling, add 2 mL of distilled water and 2 mL of hexane.

-

Vortex the mixture and allow the layers to separate.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

-

Dry the hexane extract over a small amount of anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Inject 1 µL of the FAME solution into the GC-MS.

-

GC Conditions (example):

-

Column: SP-2560 (100 m x 0.25 mm, 0.20 µm film thickness) or similar polar column.

-

Oven Program: Start at 140°C, hold for 5 min, then ramp to 240°C at 4°C/min, and hold for 20 min.

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-500.

-

-

Identify the β-eleostearic acid methyl ester peak based on its retention time and comparison of its mass spectrum to library data or a known standard.

-

Future Perspectives and Conclusion

The journey of β-eleostearic acid from a curious component of tung oil to a molecule of significant biological interest is a testament to the enduring value of natural product chemistry. While much has been learned, particularly regarding its pro-apoptotic effects, many questions remain. The precise enzymatic machinery governing its biosynthesis, its full spectrum of biological activities, and its potential as a therapeutic agent are all areas ripe for further exploration.

For researchers in drug development, β-eleostearic acid and its derivatives represent a promising class of compounds. Its ability to selectively induce apoptosis in cancer cells through the modulation of key signaling pathways makes it an attractive candidate for further preclinical and, eventually, clinical investigation. The methodologies outlined in this guide provide a solid foundation for such endeavors. As we continue to refine our understanding of this fascinating molecule, it is likely that new applications and opportunities will emerge, solidifying the place of β-eleostearic acid in the landscape of modern scientific research.

References

- Eleostearic acid. Grokipedia. (2026-01-08).

- Production of Unusual Fatty Acids in Plants – AOCS. American Oil Chemists' Society. (2019-07-23).

- β-Eleostearic Acid. Cayman Chemical.

- Plant Fatty Acid Synthesis – AOCS. American Oil Chemists' Society.

- Fractionation of fatty acid alkyl ester mixtures and opportunities for large-scale separ

- Grossmann, M. E., Mizuno, N. K., Dammen, M. L., Schuster, T., Ray, A., & Cleary, M. P. (2009). Eleostearic Acid Inhibits Breast Cancer Proliferation by Means of an Oxidation-Dependent Mechanism. Cancer Prevention Research, 2(10), 879–886.

- Eleostearic Acid Inhibits Breast Cancer Proliferation by Means of an Oxidation-Dependent Mechanism. AACR Journals. (2009-09-29).

- Eleostearic Acid inhibits breast cancer proliferation by means of an oxidation-dependent mechanism. PubMed. (2009-10-01).

- β-Eleostearic acid | Apoptosis Inducer. MedchemExpress.com.

- β-Eleostearic acid | CAS#:506-23-0 | Chemsrc. (2025-08-25).

- Α-eleostearic acid inhibits growth and induces apoptosis in breast cancer cells via HER2/HER3 signaling. PubMed. (2014-01-13).

- β-eleostearic acid.

- Biosynthesis of Conjugated Linoleic Acid (CLA): A Review | Request PDF.

- Plant Unsaturated Fatty Acids: Biosynthesis and Regulation. PMC - PubMed Central. (2020-04-23).

- Fatty Acid Oxid

- Eleostearic acid. Grokipedia. (2026-01-07).

- Biosynthesis of conjugated linoleic acid: current st

- Some new methods for separation and analysis of fatty acids and other lipids. (2025-09-20).

- Lipid analysis—a 20th century success?.

- US3755389A - Method of separating fatty acids.

- Biosynthesis of conjugated linoleic acid: current status and future perspectives - PMC - NIH. (2025-07-11).

- Structures of various conformers (A–E) of the β-eleostearic acid...

- Eleostearic Acid Inhibits Breast Cancer Proliferation by Means of an Oxidation-Dependent Mechanism.

- Comparative Expression of Diacylglycerol Acyltransferases for Enhanced Accumulation of Punicic Acid-Enriched Triacylglycerols in Yarrowia lipolytica. MDPI.

- β-Eleostearic acid. Wikipedia.

- Biosynthesis of conjugated linoleic acid in humans. PubMed. (2000-02-01).

- Growth inhibition and apoptotic effect of alpha-eleostearic acid on human breast cancer cells. PubMed. (2011-06-21).

- Determination of Unsaturated Fatty Acid Composition by High-Resolution Nuclear Magnetic Resonance Spectroscopy.

- What the Best GC-MS Separation method For Methyl Ester Fatty acid C18:1,C18:2,C18:3 isomers and Methyl Ester conjugated Linolenic acid Isomers ?.

- Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS | LCGC Intern

- 20 Years of Fatty Acid Analysis by Capillary Electrophoresis. PMC. (2014-09-09).

- What the Best GC-MS Separation method For Methyl Ester Fatty acid C18:1,C18:2,C18:3 isomers and Methyl Ester conjugated Linolenic acid Isomers ?.

- 1H and 13C NMR characterization and stereochemical assignments of Bile acids in aqueous media | Request PDF.

- A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. PubMed. (2012-12-01).

- The chemical structure of fatty acids in tung oil.

- α-Eleostearic acid extraction by saponification of tung oil and its subsequent polymeriz

- α-Eleostearic Acid Extraction by Saponification of Tung Oil and Its Subsequent Polymeriz

- Mass Transfer Modeling of α‐Eleostearic Acid from Tung Oil Concentration by Low‐Temperature Crystallization | Request PDF.

- In Vivo Studies of the Biosynthesis of [alpha]-Eleostearic Acid in the Seed of Momordica charantia L. PMC - NIH.

- β-Eleostearic acid. CAS Common Chemistry.

- Oleic acid stimulates cell proliferation and BRD4-L-MYC-dependent glucose transporter transcription through PPARα activation in ovarian cancer cells. PubMed. (2023-05-21).

Sources

β-Eleostearic acid CAS number and molecular weight

An In-Depth Technical Guide to β-Eleostearic Acid

Abstract

β-Eleostearic acid (β-ESA) is a conjugated polyunsaturated fatty acid recognized for its distinct chemical structure and significant biological activities. As the all-trans isomer of octadecatrienoic acid, its three conjugated double bonds bestow unique properties, including potent anti-cancer, antioxidant, and anti-inflammatory effects. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of β-Eleostearic acid, covering its physicochemical properties, natural sources, and mechanisms of action. We delve into established protocols for its isolation and analysis, explore its therapeutic potential, and outline critical safety and handling procedures. The information is grounded in authoritative sources to ensure scientific integrity and support further investigation into this promising bioactive compound.

Physicochemical Properties and Identification

β-Eleostearic acid, systematically named (9E,11E,13E)-octadeca-9,11,13-trienoic acid, is an isomer of conjugated linolenic acid (CLnA).[1] Its structure, characterized by a conjugated system of three trans double bonds, is fundamental to its reactivity and biological function. Unlike its more common cis-isomer, α-Eleostearic acid, β-ESA is typically a white solid or yellowish oil at room temperature.[2][3] It is soluble in organic solvents such as methanol, ethanol, DMF, and DMSO.[2][4]

Table 1: Key Properties of β-Eleostearic Acid

| Property | Value | Reference(s) |

| CAS Number | 544-73-0 | [2][4][5] |

| Molecular Formula | C₁₈H₃₀O₂ | [2][3][4] |

| Molecular Weight | 278.43 g/mol | [2][3][4][5] |

| Systematic Name | (9E,11E,13E)-octadeca-9,11,13-trienoic acid | [2] |

| Synonyms | β-ESA, 9-trans,11-trans,13-trans-Octadecatrienoic acid | [2][4] |

| Physical Form | White Solid / Yellowish Oil | [2] |

| Melting Point | 71.5 °C | [3][5] |

| UV Absorption (λmax) | 258, 268, 279 nm | [4] |

| SMILES | CCCC/C=C/C=C/C=C/CCCCCCCC(O)=O | [2][6] |

| InChI Key | CUXYLFPMQMFGPL-SUTYWZMXSA-N | [2][4] |

Natural Occurrence and Preparation

β-Eleostearic acid is a naturally occurring fatty acid, though less abundant than its α-isomer.[1] The primary natural source of eleostearic acids is the seed oil of the tung tree (Vernicia fordii), where it constitutes a major fraction of the fatty acids.[1][2] α-Eleostearic acid is the predominant isomer in tung oil and bitter gourd (Momordica charantia) seed oil.[1][7]

Due to the geometric isomerism, β-eleostearic acid can be prepared from oils rich in the α-isomer. The following protocol outlines a simplified method for preparing pure β-eleostearic acid from β-tung oil, which is produced by the isomerization of α-tung oil.

Experimental Protocol: Preparation of β-Eleostearic Acid

This protocol is adapted from a simplified method involving saponification and crystallization.[8] The causality behind this choice is its efficiency and the ability to yield high-purity crystals directly.

Objective: To isolate pure β-Eleostearic acid from β-tung oil.

Materials:

-

β-Tung oil

-

Ethanol (95%)

-

Potassium Hydroxide (KOH)

-

Hydrochloric Acid (HCl), concentrated

-

Distilled water

-

Argon or Nitrogen gas

-

Beakers, flasks, and magnetic stirrer

-

Separatory funnel

-

Low-temperature freezer (-20°C) and refrigerator (5°C)

-

Filtration apparatus (e.g., Büchner funnel)

Step-by-Step Methodology:

-

Saponification:

-

Dissolve a known quantity of β-tung oil in ethanol in a flask.

-

Prepare a solution of KOH in ethanol. Add this solution to the oil mixture. The use of ethanolic KOH under mild conditions prevents unwanted side reactions.

-

Blanket the reaction mixture with an inert gas (Argon or Nitrogen) to prevent oxidation of the conjugated double bonds.

-

Gently reflux the mixture with stirring for 30-60 minutes to ensure complete saponification (conversion of triglycerides to potassium salts of fatty acids).

-

-

Acidification and Liberation of Free Fatty Acids:

-

After cooling, dilute the soap solution with distilled water.

-

Transfer the solution to a separatory funnel and acidify with concentrated HCl until the pH is strongly acidic. This protonates the carboxylate salts, liberating the free fatty acids.

-

The liberated fatty acids will become insoluble in the aqueous layer.

-

-

Extraction (Optional but Recommended):

-

Extract the fatty acids into an organic solvent like hexane or diethyl ether.

-

Wash the organic layer with distilled water to remove residual salts and acid.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

-

-

Crystallization:

-

Dissolve the resulting crude fatty acid mixture in a minimal amount of warm ethanol.

-

Cool the solution to -20°C and allow it to stand for several hours to induce crystallization of β-eleostearic acid.[8]

-

Collect the crystals by vacuum filtration.

-

-

Recrystallization for Purity:

-

For higher purity, redissolve the collected crystals in a minimal amount of warm ethanol.

-

Allow the solution to recrystallize at a slightly higher temperature, such as 5°C.[8] This step removes more soluble impurities.

-

Collect the pure β-eleostearic acid crystals by filtration, wash with cold ethanol, and dry under vacuum.

-

Biological Activities and Mechanisms of Action

β-Eleostearic acid exhibits a range of potent biological effects, making it a subject of intense research, particularly in oncology. Its conjugated triene structure is highly susceptible to oxidation, a property that is believed to be central to its mechanism of action.[9][10]

Anticancer Activity: Apoptosis Induction

A primary mechanism of β-ESA's anticancer effect is the induction of apoptosis (programmed cell death).

-

Modulation of Bcl-2 Family Proteins: In various cancer cell lines, β-ESA has been shown to down-regulate the expression of the anti-apoptotic protein Bcl-2 while up-regulating the pro-apoptotic protein Bax.[4][6] This shift in the Bax/Bcl-2 ratio increases mitochondrial outer membrane permeabilization, a key step in the intrinsic apoptosis pathway.

-

Reactive Oxygen Species (ROS) Generation: Studies on T24 human bladder cancer cells have demonstrated that β-ESA induces apoptosis through a pathway mediated by reactive oxygen species (ROS).[4] The accumulation of ROS leads to oxidative stress, DNA damage, and subsequent activation of apoptotic signaling cascades.

-

Mitochondrial Dysfunction: In breast cancer cells, the related α-isomer was shown to cause a loss of mitochondrial membrane potential and the translocation of apoptosis-inducing factor (AIF) and endonuclease G from the mitochondria to the nucleus, triggering caspase-independent apoptosis.[9]

The diagram below illustrates the proposed apoptotic pathway initiated by β-Eleostearic acid.

Caption: Proposed mechanism of β-ESA-induced apoptosis.

Ferroptosis Induction

In addition to apoptosis, eleostearic acids have been identified as inducers of ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation.[11][12] This provides an alternative therapeutic avenue, especially for apoptosis-resistant cancers.

Anti-inflammatory and Antioxidant Effects

While its pro-oxidant activity within cancer cells is a key therapeutic mechanism, β-ESA also possesses antioxidant and anti-inflammatory properties in other contexts.[2] This dual role is characteristic of many bioactive lipids and depends on the cellular environment and metabolic state.

Analytical Methodologies

Accurate quantification and identification of β-Eleostearic acid are crucial for research and quality control. Its conjugated triene system provides a strong chromophore, making it well-suited for UV spectrophotometric analysis.

Experimental Protocol: Spectrophotometric Determination of β-Eleostearic Acid

This protocol is based on the inherent UV absorbance of the conjugated double bond system.[8][13]

Objective: To determine the concentration of β-Eleostearic acid in a solution.

Materials:

-

Pure β-Eleostearic acid standard

-

Spectrophotometric grade solvent (e.g., cyclohexane or absolute ethanol)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation of Standard Solutions:

-

Accurately weigh a small amount of pure β-ESA standard.

-

Dissolve it in the chosen solvent in a volumetric flask to create a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards with decreasing concentrations.

-

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to scan the UV range (e.g., 220-350 nm) to identify the absorption maxima (λmax), which should be around 268 nm with shoulders at 258 and 279 nm.[4]

-

Use the pure solvent as a blank to zero the instrument.

-

Measure the absorbance of each calibration standard at the primary λmax (e.g., 268 nm).

-

-

Data Analysis:

-

Construct a calibration curve by plotting absorbance versus the concentration of the standards.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99 for a valid curve.

-

Measure the absorbance of the unknown sample (diluted to fall within the calibration range).

-

Calculate the concentration of β-ESA in the unknown sample using the regression equation.

-

The following diagram outlines the general workflow for the analytical determination of β-ESA.

Caption: General analytical workflow for β-Eleostearic acid.

For complex mixtures, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for separating β-ESA from other fatty acids before quantification.[14]

Safety and Handling

As with any chemical reagent, proper safety protocols must be observed when handling β-Eleostearic acid.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.[15]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[16]

-

Storage: Store β-Eleostearic acid in a tightly sealed container in a cool, dry place, protected from light and oxygen to prevent degradation. For long-term storage, keep at -20°C.[12] The solid form is susceptible to creating dust, which may form an explosive mixture with air; avoid dust formation and ignition sources.[15][16]

-

First Aid:

-

Skin Contact: Wash the affected area thoroughly with soap and water.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

Ingestion/Inhalation: Move to fresh air. Seek medical attention if symptoms develop.

-

Consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed information.[15][16]

References

-

Wikipedia. β-Eleostearic acid. [Link]

-

CAS Common Chemistry. β-Eleostearic acid. [Link]

-

Chemsrc. β-Eleostearic acid | CAS#:506-23-0. [Link]

-

DC Chemicals. β-Eleostearic acid|CAS 544-73-0. [Link]

-

Grokipedia. Eleostearic acid. [Link]

-

O'Connor, R. T., et al. (1955). A simplified method for the preparation of α- and β-eleostearic acids and a revised spectrophotometric procedure for their determination. Journal of the American Oil Chemists' Society, 32(3), 153-160. [Link]

-

Fisher Scientific. SAFETY DATA SHEET. [Link]

-

Grossmann, M. E., et al. (2009). Eleostearic Acid Inhibits Breast Cancer Proliferation by Means of an Oxidation-Dependent Mechanism. Cancer Prevention Research, 2(10), 879-886. [Link]

-

Grossmann, M. E., et al. (2009). Eleostearic acid inhibits breast cancer proliferation by means of an oxidation-dependent mechanism. PubMed. [Link]

-

Solenis. Safety Data Sheet. [Link]

-

Wikipedia. α-Eleostearic acid. [Link]

-

Ali, M., & Rissanen, M. (2012). Overview of analytical procedures for fatty and resin acids in the papermaking process. BioResources, 7(4), 6036-6064. [Link]

-

O'Connor, R. T., et al. (1949). The Autoxidation of β-Eleostearic Acid. The Application of the Spectrophotometer to the Study of the Course and the Kinetics of the Reaction. Journal of the American Chemical Society, 71(9), 3221–3225. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. CAS 544-73-0: β-Eleostearic acid | CymitQuimica [cymitquimica.com]

- 3. β-Eleostearic acid - Wikipedia [en.wikipedia.org]

- 4. caymanchem.com [caymanchem.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. α-Eleostearic acid - Wikipedia [en.wikipedia.org]

- 8. A simplified method for the preparation of α- and β-eleostearic acids and a revised spectrophotometric procedure for their determination | Semantic Scholar [semanticscholar.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Eleostearic Acid inhibits breast cancer proliferation by means of an oxidation-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. β-Eleostearic acid | CAS#:506-23-0 | Chemsrc [chemsrc.com]

- 12. β-Eleostearic acid|CAS 544-73-0|DC Chemicals [dcchemicals.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Overview of analytical procedures for fatty and resin acids in the papermaking process :: BioResources [bioresources.cnr.ncsu.edu]

- 15. fishersci.se [fishersci.se]

- 16. chempoint.com [chempoint.com]

A Technical Guide to the Biological Activities of β-Eleostearic Acid and Its Isomers: Mechanisms and Methodologies

Abstract

Eleostearic acid, a conjugated linolenic acid found predominantly in certain plant seed oils, exists as two primary geometric isomers: α-eleostearic acid (α-ESA) and β-eleostearic acid (β-ESA). These fatty acids have garnered significant attention within the scientific community for their potent and diverse biological activities. This technical guide provides an in-depth exploration of the anticancer, anti-inflammatory, and anti-obesity properties of these isomers, with a particular focus on the more extensively researched α-ESA. We will delve into the intricate molecular mechanisms underpinning these effects, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways. Furthermore, this guide offers detailed, field-proven protocols for the essential experimental techniques required to investigate these biological activities, empowering researchers and drug development professionals to rigorously assess the therapeutic potential of these compelling natural compounds.

Introduction: The Isomers of Eleostearic Acid

Eleostearic acid is an 18-carbon conjugated fatty acid with three double bonds. The spatial arrangement of these double bonds gives rise to its distinct isomers. The most common and biologically studied isomer is α-eleostearic acid ((9Z,11E,13E)-octadeca-9,11,13-trienoic acid), which is abundantly found in tung oil and bitter gourd seed oil.[1] Its counterpart, β-eleostearic acid ((9E,11E,13E)-octadeca-9,11,13-trienoic acid), is the all-trans isomer.[2] While both isomers exhibit biological activity, the majority of current research has focused on the α-isomer. This guide will present the known activities of both, highlighting areas where further comparative research is warranted.

Anticancer Activity: A Multi-pronged Approach to Tumor Suppression

The most profound biological activity attributed to eleostearic acid isomers is their potent anticancer effect, demonstrated across a range of cancer cell lines.

Induction of Apoptosis: Orchestrating Programmed Cell Death

Both α- and β-eleostearic acid are recognized as inducers of apoptosis.[3][4] α-ESA, in particular, has been shown to induce apoptosis in breast cancer cells at remarkable levels, with studies reporting 70% to 90% of cells undergoing apoptosis after treatment with 40 μmol/L α-ESA.[5][6] This effect is significantly more potent than that of conjugated linoleic acid (CLA).[5][6]

The apoptotic cascade initiated by eleostearic acid is multifaceted. β-Eleostearic acid has been shown to down-regulate the anti-apoptotic protein Bcl-2 while up-regulating the pro-apoptotic protein Bax.[3] α-Eleostearic acid triggers the intrinsic apoptosis pathway, characterized by a loss of mitochondrial membrane potential and the subsequent translocation of apoptosis-inducing factor (AIF) and endonuclease G from the mitochondria to the nucleus.[5] Interestingly, the apoptotic effects of α-ESA in breast cancer cells appear to be caspase-independent, as caspase inhibitors fail to abrogate its activity.[5]

A key mechanistic insight is the role of oxidative stress. The anticancer effects of α-ESA can be attenuated by the presence of antioxidants like α-tocotrienol, suggesting that lipid peroxidation plays a crucial role in its apoptosis-inducing mechanism.[5][6]

Caption: Apoptosis induction by eleostearic acid isomers.

Cell Cycle Arrest: Halting Cancer Cell Proliferation